2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride
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Overview
Description
2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is a complex organic compound that features a fluorophenyl group, a methyl group, and a dioxaborolan group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and methyl groups. The dioxaborolan group is then attached through a boronic ester formation reaction. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens or nitro groups under acidic or basic conditions.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in an organic solvent.
Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce ketones or alcohols .
Scientific Research Applications
2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of organic electronic materials and polymers.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the boronic ester can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in its role as a biochemical probe and in medicinal chemistry applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride apart is its combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of the fluorophenyl group enhances its stability and potential for medicinal chemistry, while the boronic ester group facilitates coupling reactions .
Properties
Molecular Formula |
C18H22BClFNO2 |
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Molecular Weight |
349.6 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C18H21BFNO2.ClH/c1-12-9-14(19-22-17(2,3)18(4,5)23-19)11-21-16(12)13-7-6-8-15(20)10-13;/h6-11H,1-5H3;1H |
InChI Key |
YZAZCGMWVORULZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC(=CC=C3)F)C.Cl |
Origin of Product |
United States |
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